molecular formula C24H26N2O2S B2978487 2-(4-(Isopropylthio)phenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034241-98-8

2-(4-(Isopropylthio)phenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2978487
CAS No.: 2034241-98-8
M. Wt: 406.54
InChI Key: MXHYUCGNMFWNIV-UHFFFAOYSA-N
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Description

2-(4-(Isopropylthio)phenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline moiety, a pyrrolidine ring, and an isopropylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Isopropylthio)phenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, followed by the introduction of the pyrrolidine ring and the isopropylthio group. Key steps in the synthesis may include:

    Formation of the Quinoline Moiety: This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis.

    Introduction of the Pyrrolidine Ring: This step often involves nucleophilic substitution reactions, where a suitable pyrrolidine precursor is reacted with an electrophilic intermediate.

    Attachment of the Isopropylthio Group: This can be accomplished through thiolation reactions, where an isopropylthiol reagent is used to introduce the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Isopropylthio)phenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenated compounds, alkylating agents, and nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(4-(Isopropylthio)phenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its chemical properties may be exploited in the design of novel materials with specific electronic or optical characteristics.

    Biological Research: The compound can be used as a probe to study various biological processes and interactions.

    Industrial Applications: It may find use in the development of new catalysts, sensors, or other industrially relevant materials.

Mechanism of Action

The mechanism of action of 2-(4-(Isopropylthio)phenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methylthio)phenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone
  • 2-(4-(Ethylthio)phenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone
  • 2-(4-(Propylthio)phenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone

Uniqueness

The uniqueness of 2-(4-(Isopropylthio)phenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, the isopropylthio group may provide unique steric and electronic effects, influencing the compound’s overall properties and interactions.

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S/c1-17(2)29-21-10-8-18(9-11-21)15-23(27)26-14-12-20(16-26)28-22-7-3-5-19-6-4-13-25-24(19)22/h3-11,13,17,20H,12,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHYUCGNMFWNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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